2-(4-Propoxyphenyl)oxirane
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Overview
Description
2-(4-Propoxyphenyl)oxirane: is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound features a three-membered epoxide ring attached to a 4-propoxyphenyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the intramolecular cyclization of halogenated alcohols in the presence of a base to form oxiranes.
Alkene Epoxidation: Alkenes react with peracids (e.g., m-chloroperbenzoic acid) to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyl tartrate to give oxiranes.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: The industrial production of 2-(4-Propoxyphenyl)oxirane typically involves the epoxidation of alkenes using peracids or other oxidants. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Ring-Opening Reactions: Oxiranes undergo ring-opening reactions with nucleophiles such as water, alcohols, carboxylic acids, and amines.
Oxidation: Oxiranes can be oxidized to form diols or other oxidized products.
Reduction: Reduction of oxiranes can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to various functionalized products.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Metal hydrides, hydrogen gas.
Major Products:
Ring-Opened Products: β-Hydroxypropyl esters, diols.
Oxidized Products: Diols, carbonyl compounds.
Reduced Products: Alcohols.
Scientific Research Applications
Chemistry: 2-(4-Propoxyphenyl)oxirane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, oxiranes are studied for their potential as enzyme inhibitors and their interactions with biological molecules .
Medicine: Oxiranes have been investigated for their potential use in drug development due to their ability to form covalent bonds with biological targets .
Industry: In the industrial sector, oxiranes are used in the production of epoxy resins, which are important for coatings, adhesives, and composite materials .
Mechanism of Action
The mechanism of action of 2-(4-Propoxyphenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This leads to the ring-opening and formation of various products depending on the nucleophile involved . The molecular targets and pathways include interactions with nucleophiles such as amines, carboxylic acids, and alcohols, leading to the formation of β-hydroxypropyl esters and other functionalized molecules .
Comparison with Similar Compounds
2-(4-Phenoxyphenyl)oxirane: Similar in structure but with a phenoxy group instead of a propoxy group.
2-(4-Methylphenyl)oxirane: Contains a methyl group instead of a propoxy group.
2-(4-Chlorophenyl)oxirane: Contains a chloro group instead of a propoxy group.
Uniqueness: 2-(4-Propoxyphenyl)oxirane is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties compared to its analogs .
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(4-propoxyphenyl)oxirane |
InChI |
InChI=1S/C11H14O2/c1-2-7-12-10-5-3-9(4-6-10)11-8-13-11/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
KASRYPNMMHJXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CO2 |
Origin of Product |
United States |
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